molecular formula C8H9BrN2O2 B12850139 Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate CAS No. 1211538-71-4

Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate

Cat. No.: B12850139
CAS No.: 1211538-71-4
M. Wt: 245.07 g/mol
InChI Key: NLQSBMAQBYYCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate is a brominated pyridine derivative featuring a methylamino (-NHCH₃) substituent at position 3 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₈H₉BrN₂O₂, with a molecular weight of 245.08 g/mol. The bromine atom at position 5 enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methylamino group contributes to hydrogen bonding and nucleophilic reactivity. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

1211538-71-4

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-10-6-3-5(9)4-11-7(6)8(12)13-2/h3-4,10H,1-2H3

InChI Key

NLQSBMAQBYYCST-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-(methylamino)pyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The bromination step is followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used for reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions, often in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction: Products include N-oxides or dehalogenated pyridines.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methylamino group allows for interactions with various molecular targets, leading to changes in cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyridine Derivatives

Structural and Functional Differences

The table below compares Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate with four structurally related pyridine derivatives:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Methylamino (-NHCH₃) Bromo (-Br) C₈H₉BrN₂O₂ 245.08 Intermediate for drug synthesis; hydrogen bonding capability
Methyl 5-bromo-3-methylpicolinate Methyl (-CH₃) Bromo (-Br) C₈H₈BrNO₂ 230.06 Lower polarity; used in materials science
Methyl 5-bromo-3-methoxypicolinate Methoxy (-OCH₃) Bromo (-Br) C₈H₈BrNO₃ 246.06 Electron-donating group; improved solubility in polar solvents
Methyl 3-amino-5-bromopicolinate Amino (-NH₂) Bromo (-Br) C₇H₇BrN₂O₂ 233.05 Higher basicity; reactive in nucleophilic substitutions
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Chloro (-Cl) Trifluoromethyl (-CF₃) C₉H₅ClF₃NO₂ 269.59 Electron-withdrawing groups; enhanced stability in harsh conditions

Key Comparative Analysis

Electronic Effects
  • Methylamino vs. Methyl/Methoxy: The methylamino group in the target compound donates electrons through resonance (+R effect), increasing the pyridine ring's electron density. In contrast, the methoxy group in Methyl 5-bromo-3-methoxypicolinate exhibits a stronger +R effect but lacks hydrogen-bonding capability .
  • Chloro and Trifluoromethyl : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate has electron-withdrawing groups (-Cl, -CF₃), making the ring electron-deficient and suitable for electrophilic substitutions .
Reactivity
  • Bromine Substituent: All brominated derivatives (e.g., Methyl 5-bromo-3-methylpicolinate) are amenable to cross-coupling reactions, but the methylamino group in the target compound allows for additional functionalization via alkylation or acylation .
  • Amino vs. Methylamino: Methyl 3-amino-5-bromopicolinate’s primary amine (-NH₂) is more nucleophilic than the methylamino group, enabling faster reactions in SNAr (nucleophilic aromatic substitution) .
Physicochemical Properties
  • Solubility: The methoxy derivative (Methyl 5-bromo-3-methoxypicolinate) has higher solubility in polar solvents (e.g., methanol) due to its oxygen-rich structure, whereas the methylamino compound’s solubility depends on pH .
  • Stability : The trifluoromethyl and chloro groups in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate enhance thermal and oxidative stability, making it suitable for high-temperature reactions .

Industrial Relevance

  • Pharmaceuticals: The target compound’s methylamino group is critical in kinase inhibitor scaffolds, while Methyl 3-amino-5-bromopicolinate is used in antibiotic intermediates .
  • Agrochemicals : Brominated pyridines with electron-withdrawing groups (e.g., -CF₃) are precursors for herbicides .

Biological Activity

Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position and a methylamino group at the 3-position of the pyridine ring, along with a carboxylate ester functionality, which collectively contribute to its unique reactivity and biological profile.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H9_{9}BrN2_{2}O2_{2}. The presence of the bromine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the methylamino group contributes to its potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

In addition to its antimicrobial activities, this compound has been investigated for its anticancer properties. Preliminary studies have indicated that this compound may inhibit the growth of various cancer cell lines through mechanisms that are yet to be fully elucidated. The ongoing research aims to determine its efficacy against specific cancer targets and to clarify its mechanism of action.

While the exact mechanism of action remains under investigation, it is hypothesized that the unique structural features of this compound enhance its interaction with biological targets. The bromine atom may facilitate electrophilic attack on nucleophilic sites in target biomolecules, while the methylamino group could play a role in receptor binding or enzyme inhibition .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Testing : A study evaluated the compound's efficacy against a range of pathogens and found it to be particularly effective against Gram-positive bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Activity : Research involving various cancer cell lines demonstrated that this compound could induce apoptosis in malignant cells, indicating its potential as an anticancer therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.